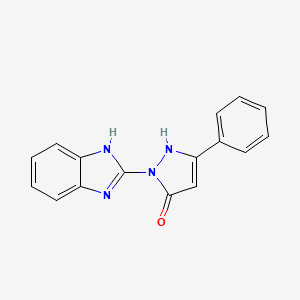1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
CAS No.: 516455-58-6
Cat. No.: VC6037428
Molecular Formula: C16H12N4O
Molecular Weight: 276.299
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 516455-58-6 |
|---|---|
| Molecular Formula | C16H12N4O |
| Molecular Weight | 276.299 |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18) |
| Standard InChI Key | GNAKOHZOCQHVOC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol features a pyrazole ring substituted at the 1-position with a benzimidazole group and at the 3-position with a phenyl group. The hydroxyl group at the 5-position introduces polarity, influencing solubility and hydrogen-bonding capabilities . The benzimidazole moiety, a bicyclic system with two fused rings, contributes aromaticity and planar geometry, which are critical for π-π stacking interactions in supramolecular assemblies .
Table 1: Comparative Molecular Data for Benzimidazole-Pyrazole Hybrids
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from related compounds provide benchmarks for structural validation. For example, 1H-NMR spectra of benzimidazole-pyrazole hybrids typically exhibit:
-
Aromatic proton signals between δ 6.92–7.64 ppm, corresponding to benzimidazole and phenyl groups .
-
Pyrazole ring protons as doublets with coupling constants (3J) near 2 Hz .
-
Hydroxyl protons appearing as broad singlets around δ 9–10 ppm, depending on solvent and hydrogen bonding .
High-resolution mass spectrometry (HRMS) of the methyl-phenyl analog (C17H14N4O) shows an exact mass of 290.32 g/mol, consistent with theoretical calculations .
Synthesis and Optimization Strategies
Condensation and Cyclization Reactions
The synthesis of benzimidazole-pyrazole hybrids generally involves cyclocondensation of enaminones with phenylhydrazines. For instance, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes are synthesized via acid-catalyzed reactions between enaminones and phenylhydrazines in ethanol under reflux . Similarly, 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol is obtained through multi-step reactions starting from o-phenylenediamine and substituted pyrazole precursors .
Catalytic and Solvent Systems
-
Catalysts: 4-Toluenesulfonic acid (PTSA) is commonly used to accelerate cyclization .
-
Solvents: Ethanol and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .
-
Reaction Time and Temperature: Optimal yields are achieved at reflux temperatures (70–80°C) over 6–12 hours .
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enaminone + Phenylhydrazine | PTSA | Ethanol | Reflux | 65–78 | |
| o-Phenylenediamine + Pyrazole | None | DMF | 80°C | 72 |
Purification and Analytical Validation
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields high-purity products (>99% by HPLC) . Analytical validation includes:
-
1H-NMR: Confirmation of proton environments and integration ratios.
-
LCMS: Verification of molecular ion peaks and fragmentation patterns .
-
Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within 0.4% of theoretical values .
Physicochemical and Supramolecular Properties
Solubility and Stability
Benzimidazole-pyrazole hybrids exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents like DMSO and DMF . Stability studies indicate that the compounds remain intact for up to three years at -20°C in powdered form, with no detectable degradation by HPLC .
Crystal Packing and Hydrogen Bonding
X-ray crystallography of related structures reveals layered arrangements stabilized by:
-
Intermolecular O–H···N hydrogen bonds between the pyrazole hydroxyl and benzimidazole nitrogen .
-
C–H···π interactions involving phenyl groups and adjacent aromatic rings .
These interactions enhance thermal stability and influence melting points, which typically range from 180–220°C .
Research Gaps and Future Directions
Despite promising data on analogs, specific studies on 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol are lacking. Critical areas for future research include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume